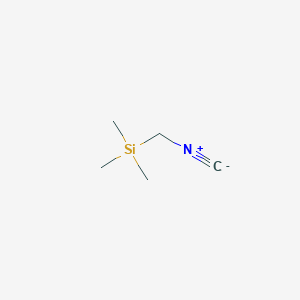
モノ(p-ニトロフェニル)リン酸 2-アミノ-2-(ヒドロキシメチル)-1,3-プロパンジオール塩 (1:2)
説明
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is a substrate used in the Sigma procedure for the determination of alkaline phosphatase . The procedure utilizes 2-amino-2-methyl-1-propanol (AMP) buffer and involves only a 15-minute incubation .
Chemical Reactions Analysis
The Sigma procedures for acid and alkaline phosphatase depend upon the hydrolysis of p-nitrophenyl phosphate by the enzymes, yielding p-nitrophenol and inorganic phosphate . When made alkaline, p-nitrophenol is converted to a yellow complex readily measured at 400-420 nm .科学的研究の応用
酵素動力学分析
この化合物は、アルカリホスファターゼなどの酵素の動力学分析に使用されます。 これは、加水分解によって4-ニトロフェノラートを放出する基質として機能します。4-ニトロフェノラートは、405 nm での分光光度法によって容易に定量化できる、高度に着色された生成物です 。 この用途は、酵素濃度、基質濃度、および阻害剤が反応速度に与える影響など、酵素の挙動を理解するために不可欠です .
酵素阻害の研究
生化学研究では、4-ニトロフェニルリン酸ビス(トリス)塩は、酵素の阻害機構を研究するために使用されます。 例えば、それは、L-フェニルアラニンがリン酸エステルの加水分解における重要なステップであるリン酸酵素中間体を安定化することによって、非競合的阻害剤として作用することを示すために使用されてきました .
作用機序
Target of Action
The primary target of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt acts as a non-proteinaceous and non-specific chromogenic substrate for alkaline phosphatase . When the compound is hydrolyzed by the enzyme, it releases a yellow-colored product, 4-nitrophenol, which can be detected spectrophotometrically .
Biochemical Pathways
The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is involved in the biochemical pathway of phosphate metabolism. The hydrolysis of this compound by alkaline phosphatase leads to the release of inorganic phosphate and 4-nitrophenol . This reaction is a key step in many metabolic pathways, including those involved in energy production and signal transduction.
Result of Action
The hydrolysis of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt by alkaline phosphatase results in the release of inorganic phosphate and 4-nitrophenol . The latter is a yellow-colored compound that can be detected spectrophotometrically, providing a measure of enzyme activity .
Action Environment
The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For instance, alkaline phosphatase, the enzyme that hydrolyzes this compound, has an optimal activity at a basic pH . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions.
生化学分析
Biochemical Properties
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) plays a crucial role in biochemical reactions as a substrate for various enzymes, including alkaline phosphatase. Alkaline phosphatase catalyzes the hydrolysis of this compound, resulting in the release of p-nitrophenol, which can be quantitatively measured due to its yellow color under alkaline conditions . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of phosphatases.
Cellular Effects
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by phosphatases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitrophenol can be used as an indicator of phosphatase activity, which is vital for regulating cellular functions such as dephosphorylation of proteins and nucleotides .
Molecular Mechanism
The molecular mechanism of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) involves its interaction with phosphatases, particularly alkaline phosphatase. The enzyme binds to the phosphate group of the compound, facilitating its hydrolysis and releasing p-nitrophenol and inorganic phosphate. This reaction is crucial for understanding the enzyme’s catalytic activity and its role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) can change over time. The stability of the compound is influenced by factors such as temperature and pH. It is known that the substrate can slowly hydrolyze at room temperature, which necessitates careful handling and storage conditions to maintain its integrity . Long-term studies have shown that the compound’s degradation can affect the accuracy of enzymatic assays.
Dosage Effects in Animal Models
The effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) in animal models vary with different dosages. At optimal concentrations, the compound can effectively serve as a substrate for studying phosphatase activity. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and causing adverse reactions. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is involved in metabolic pathways that include its hydrolysis by phosphatases. The resulting products, p-nitrophenol and inorganic phosphate, can further participate in various biochemical reactions. The compound’s interaction with enzymes such as alkaline phosphatase highlights its role in regulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with enzymes and other biomolecules within these subcellular environments .
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);2*6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAXKCWOTRABOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N3O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071228 | |
| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68189-42-4 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















